

Application Notes and Protocols: TPO in Dental Resin Composites and Adhesives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Cat. No.:	B1207914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide** (TPO) as a photoinitiator in dental resin composites and adhesives. TPO offers significant advantages over the conventional camphorquinone (CQ)/amine photoinitiator system, including improved color stability and higher polymerization efficiency.[1][2][3]

Introduction to TPO as a Dental Photoinitiator

TPO is a Norrish Type I photoinitiator, meaning it undergoes a unimolecular cleavage upon exposure to light to generate two free radicals, initiating the polymerization process.[1][4] This mechanism is more efficient than that of the traditional Type II photoinitiator, camphorquinone (CQ), which requires a co-initiator, typically a tertiary amine, to produce a single radical.[1][5]

Key Characteristics of TPO:

- Absorption Spectrum: TPO has a narrow absorption range of 380–425 nm, with a maximum absorption around 400 nm.[1][2] This necessitates the use of polywave or dual-wavelength LED light-curing units for effective polymerization.[1] Standard monowave curing lights, designed for CQ's absorption peak at ~468 nm, are not sufficient for TPO-containing resins. [1][6]

- Color Stability: One of the primary advantages of TPO is its excellent color stability.[1] Unlike the yellow CQ and its amine co-initiators which can cause a yellowish tint in the final restoration, TPO is a colorless liquid that results in less yellowing of the polymer.[2][3][7]
- Efficiency: TPO is more reactive and efficient than CQ, producing two free radicals per molecule compared to CQ's one.[1][2][5] This can lead to a faster polymerization process and a higher degree of conversion (DC) of monomers into the polymer network.[1] In some studies, TPO-containing composites have shown an average 10% increase in conversion compared to CQ-based materials.[1]

Quantitative Data: TPO vs. CQ/Amine Systems

The following tables summarize the quantitative data from studies comparing the performance of experimental dental composites formulated with TPO versus the conventional CQ/amine system.

Table 1: Mechanical Properties of Experimental Composites with Varying TPO Concentrations

Photoinitiator System	Vickers Hardness (HV)	Diametral Tensile Strength (DTS) (MPa)	Flexural Strength (FS) (MPa)	Modulus of Elasticity (MPa)
CQ/DMAEMA	Data not consistently reported in a comparable format	~25-30	~77	~4500-5000
TPO 0.27 wt.%	Lower than CQ at surface, higher at 450µm depth	Slightly lower than CQ	Data not available	~4000
TPO 0.5 wt.%	Similar to or slightly higher than CQ	22.70 ± 4.7	Data not available	~4500
TPO 0.75 wt.%	Higher than CQ	29.73 ± 4.8	Optimal results, better than CQ	5383.33 ± 1067.1
TPO 1 wt.%	43.18 ± 1.7 (Highest)	Similar to 0.75 wt.%	Data not available	~5000

Data compiled from a study by Kowalska et al. (2022).[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#) The study found that a composite containing 0.75 wt.% TPO demonstrated optimal results for Vickers hardness, diametral tensile strength, flexural strength, and modulus of elasticity, with these parameters being better than those of the composite containing the CQ/DMAEMA system.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Influence of Photoinitiator on Hardness and Depth of Cure

Photoinitiator System	Top Hardness (VHN)	Bottom Hardness (VHN)	Depth of Cure (mm)
CQ	33.1 ± 2.1	24.3 ± 2.6	3.5 ± 0.1
TPO	33.5 ± 2.4	24.4 ± 1.9	3.2 ± 0.1
BAPO	32.9 ± 1.7	25.6 ± 2.9	3.6 ± 0.1

Data from a review citing a study on various photoinitiators.[\[1\]](#) This data suggests that while TPO provides comparable surface hardness to CQ, it may result in a slightly lower depth of cure.[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the performance of TPO in dental composites.

Preparation of Experimental Resin Composites

This protocol is based on the methodology described by Kowalska et al. (2022).[\[6\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Organic Matrix:
 - Bisphenol A-glycidyl methacrylate (Bis-GMA) (60 wt.%)
 - Triethylene glycol dimethacrylate (TEGDMA) (40 wt.%)
- Filler:
 - Silanized silica filler (45 wt.%)
- Photoinitiator Systems:
 - Control: Camphorquinone (CQ) and 2-(dimethylamino)ethyl methacrylate (DMAEMA)
 - Experimental: **Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide** (TPO) at concentrations of 0.27, 0.5, 0.75, or 1 wt.%

Procedure:

- Prepare the organic matrix by mixing Bis-GMA and TEGDMA in a 60/40 weight ratio.
- Incorporate the selected photoinitiator system into the organic matrix at the specified weight percentage.

- Gradually add the silanized silica filler to the matrix and mix thoroughly to achieve a homogeneous paste.
- Store the prepared composite paste in a light-proof container at room temperature until use.

Vickers Hardness Test

This protocol is a standard method for assessing the surface hardness of dental composites.

[\[10\]](#)

Equipment:

- Semiautomatic hardness tester (e.g., ZHV2-m Zwick/Röell)[\[6\]](#)
- Cylindrical molds (e.g., 3 mm high, 6 mm diameter)[\[6\]](#)
- Polywave LED light-curing unit (e.g., Valo lamp, 1450 mW/cm²)[\[8\]](#)

Procedure:

- Fill the cylindrical mold with the experimental composite material.
- Cover the top and bottom surfaces with transparent Mylar strips and glass slides to create a flat surface and prevent the formation of an oxygen-inhibited layer.
- Light-cure the sample from both the top and bottom sides. A typical curing cycle is 20 seconds per 2 mm of material thickness.[\[8\]](#)
- Remove the cured sample from the mold.
- Perform the Vickers hardness test using a load of 9.81 N with a contact time of 10 seconds.
[\[8\]](#)
- Take multiple measurements at different points on both the top and bottom surfaces of the sample and calculate the average hardness value.

Diametral Tensile Strength (DTS) Test

The DTS test is used to determine the tensile strength of brittle materials like dental composites.[10]

Equipment:

- Universal testing machine (e.g., Zwick Roell Z2020)[10]
- Cylindrical molds (e.g., 3 mm high, 6 mm diameter)[6]
- Polywave LED light-curing unit[8]

Procedure:

- Prepare cylindrical samples as described in the Vickers hardness test protocol.
- Store the cured samples in distilled water at 37°C for 24 hours before testing.
- Place the cylindrical sample on its side in the universal testing machine.
- Apply a compressive load along the diameter of the sample at a crosshead speed of 2 mm/min until fracture occurs.[10]
- Record the maximum load at fracture.
- Calculate the DTS using the following formula: $DTS = 2P / (\pi DT)$ Where P is the load at fracture, D is the diameter of the sample, and T is the thickness of the sample.

Three-Point Bending Flexural Strength Test

This test measures the flexural strength and modulus of a material.[10]

Equipment:

- Universal testing machine with a three-point bending fixture[10]
- Rectangular molds (e.g., 2 mm x 2 mm x 25 mm)[10]
- Polywave LED light-curing unit

Procedure:

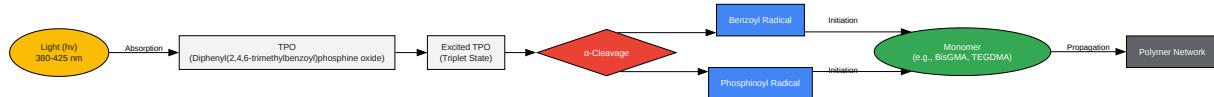
- Prepare rectangular bar-shaped samples using the appropriate mold.
- Light-cure the samples from all sides according to the recommended curing cycle.
- Store the cured samples in distilled water at 37°C for 24 hours.
- Place the sample on the two supports of the three-point bending fixture in the universal testing machine.
- Apply a load to the center of the sample at a specified crosshead speed until the sample fractures.
- Record the load at fracture.
- Calculate the flexural strength (FS) and modulus of elasticity (E) using the appropriate formulas for a three-point bending test.

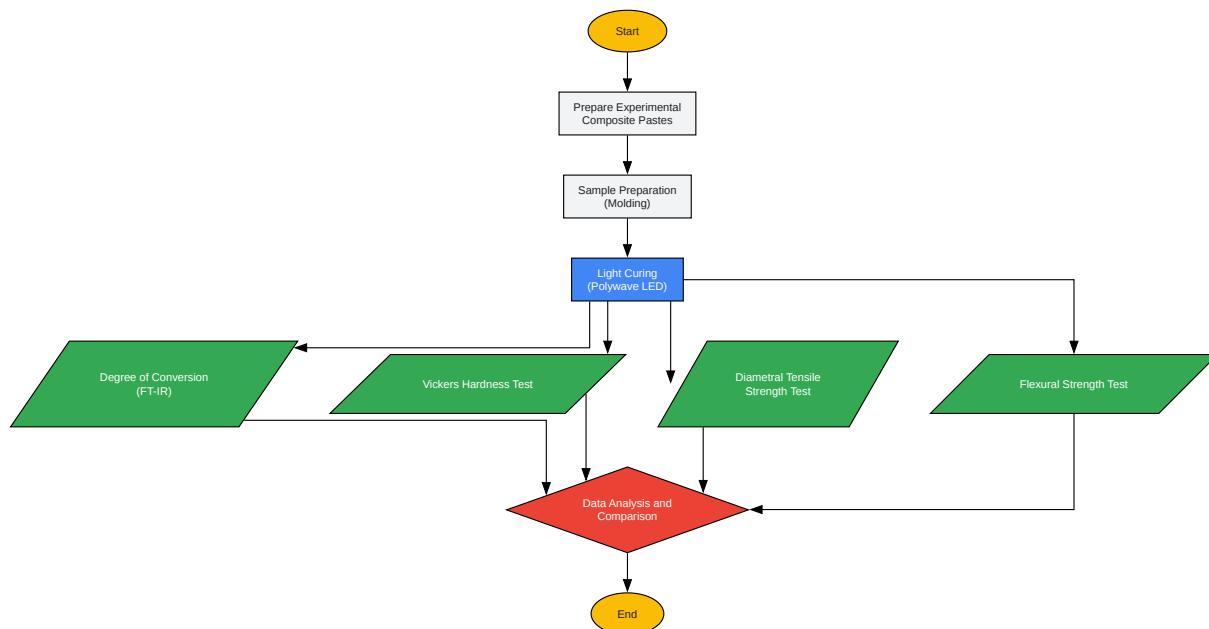
Degree of Conversion (DC) Analysis

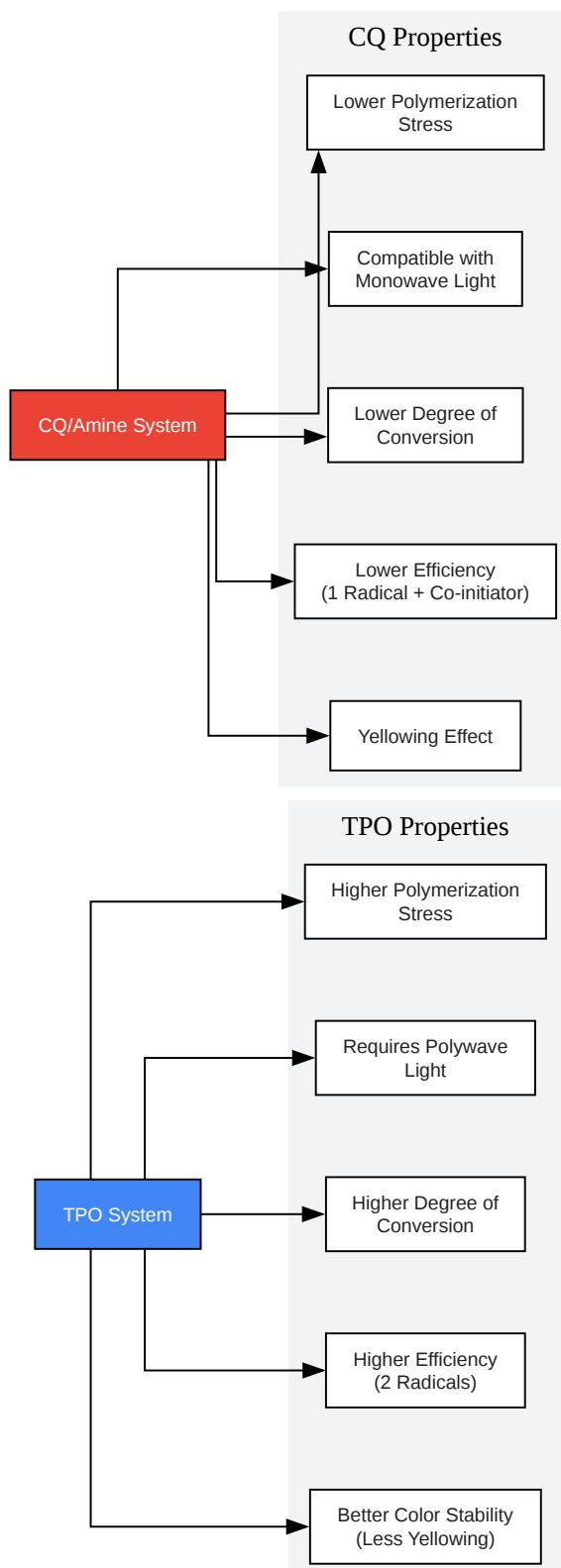
Fourier-transform infrared (FT-IR) spectroscopy is a common method to determine the degree of monomer conversion.[11][12]

Equipment:

- FT-IR spectrometer with an attenuated total reflectance (ATR) accessory
- Molds for preparing thin samples
- Polywave LED light-curing unit


Procedure:


- Record the FT-IR spectrum of the uncured composite paste. The absorbance of the aliphatic carbon-carbon double bond (C=C) peak at approximately 1638 cm^{-1} and an aromatic C=C peak (internal standard) at around 1608 cm^{-1} are measured.[11][12]


- Place a small amount of the uncured paste in the mold on the ATR crystal and press it into a thin film.
- Light-cure the sample for the recommended time.
- Immediately after curing, record the FT-IR spectrum of the cured sample.
- The degree of conversion is calculated based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula: $DC (\%) = [1 - (Aliphatic\ peak\ height\ cured / Aromatic\ peak\ height\ cured) / (Aliphatic\ peak\ height\ uncured / Aromatic\ peak\ height\ uncured)] \times 100$

Visualized Workflows and Mechanisms

Photoinitiation Mechanism of TPO

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide [mdpi.com]
- 6. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. Can TPO as Photoinitiator Replace "Golden Mean" Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Selected Artificial Aging Protocols for Dental Composites Including Fatigue and Fracture Tests | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: TPO in Dental Resin Composites and Adhesives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207914#applications-of-tpo-in-dental-resin-composites-and-adhesives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com